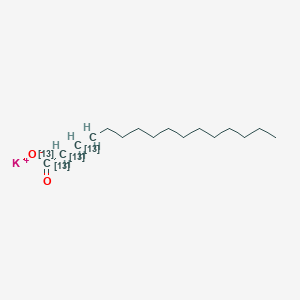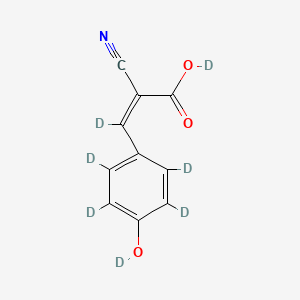![molecular formula C16H12BrCl3N2OS B3333608 Tioconazole impurity C [EP] CAS No. 119386-76-4](/img/structure/B3333608.png)
Tioconazole impurity C [EP]
Descripción general
Descripción
Tioconazole impurity C [EP] is a chemical compound related to Tioconazole, an imidazole antifungal agent used to treat fungal and yeast infections. Tioconazole impurity C [EP] is one of the impurities that can be found during the synthesis and production of Tioconazole. It is important to identify and quantify such impurities to ensure the quality and safety of pharmaceutical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tioconazole impurity C [EP] involves several synthetic steps. The primary route includes the reaction of 2,4-dichlorophenylacetonitrile with thiophene-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including halogenation and cyclization, to yield Tioconazole impurity C [EP]. The reaction conditions typically involve the use of solvents such as acetonitrile and methanol, with temperature control to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Tioconazole impurity C [EP] follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product and other related compounds. The use of advanced chromatographic techniques ensures the efficient and cost-effective production of high-purity Tioconazole impurity C [EP].
Análisis De Reacciones Químicas
Types of Reactions
Tioconazole impurity C [EP] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where halogen atoms are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Tioconazole impurity C [EP]. These derivatives are often analyzed to understand the reactivity and stability of the compound under different conditions.
Aplicaciones Científicas De Investigación
Tioconazole impurity C [EP] has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for the quantification of impurities in Tioconazole formulations.
Quality Control: Employed in quality control laboratories to ensure the purity and safety of Tioconazole-containing products.
Stability Studies: Used in stability studies to assess the degradation products of Tioconazole under various storage conditions.
Genotoxicity Assessment: Investigated for its potential genotoxic effects to ensure the safety of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Tioconazole impurity C [EP] is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally related to Tioconazole, which exerts its antifungal effects by inhibiting the enzyme 14-alpha demethylase. This enzyme is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, Tioconazole disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
Tioconazole impurity C [EP] can be compared with other related compounds, such as:
Tioconazole impurity A: Another impurity found in Tioconazole formulations, differing in its chemical structure and properties.
Tioconazole impurity B: Similar to impurity C but with different halogenation patterns.
Tioconazole: The parent compound, an active antifungal agent with a well-documented mechanism of action.
Uniqueness
Tioconazole impurity C [EP] is unique due to its specific halogenation pattern and structural features. Its identification and quantification are crucial for ensuring the quality and safety of Tioconazole-containing pharmaceutical products.
Propiedades
IUPAC Name |
1-[2-[(5-bromo-2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl3N2OS/c17-15-5-10(16(20)24-15)8-23-14(7-22-4-3-21-9-22)12-2-1-11(18)6-13(12)19/h1-6,9,14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSDWDMPMFSKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119386-76-4 | |
| Record name | 1-((2RS)-2-((5-Bromo-2-chlorothiophen-3-yl)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2RS)-2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL)ETHYL)-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0JRW1AV8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)



![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)


